1-Naphthylacetic Acid Potassium Salt

説明

Academic Context of Plant Growth Regulation and Synthetic Auxins

Plant growth and development are intricately controlled by a group of signaling molecules known as phytohormones. oup.com Among these, auxins are of paramount importance, orchestrating processes such as cell division, elongation, and differentiation. oup.comnih.gov They are fundamental to the establishment of the plant body plan, including the formation of roots, leaves, and flowers. mdpi.com

The study of plant growth regulators involves both naturally occurring hormones and synthetic analogues. oup.com Synthetic auxins, like Potassium 1-naphthaleneacetate, are invaluable in research as they often exhibit greater stability or different activity profiles compared to their natural counterparts, such as indole-3-acetic acid (IAA). researchgate.net This allows for more controlled experimental conditions and the elucidation of specific hormonal response pathways. These synthetic compounds have become essential tools for dissecting the complex network of hormone signaling and its cross-talk with other physiological pathways. oup.com

Historical Trajectory of Research on 1-Naphthaleneacetate Analogs

The journey of auxin research began with Charles Darwin's observations on plant tropisms in the late 19th century. oup.com This led to the eventual isolation and characterization of IAA as the primary native auxin. Following this discovery, scientists began to synthesize and test a variety of compounds for auxin-like activity.

1-Naphthaleneacetic acid (NAA) and its derivatives, including the potassium salt, emerged as potent synthetic auxins. nih.gov Early research focused on their practical applications in agriculture, such as promoting root formation in cuttings, thinning fruit, and preventing premature fruit drop. smolecule.com Over time, the focus expanded to include more fundamental research into their mode of action. Scientists began to investigate how these synthetic auxins interact with the plant's molecular machinery to elicit a physiological response. This included studies on their uptake, transport, and metabolism within the plant.

Contemporary Research Paradigms and Scholarly Significance

Modern research on Potassium 1-naphthaleneacetate and other synthetic auxins is characterized by a multi-faceted approach that integrates molecular biology, genetics, and biochemistry. A key area of investigation is the interaction of these compounds with auxin receptors, such as the TIR1/AFB family of F-box proteins. ukri.org Understanding how different synthetic auxins bind to these receptors with varying affinities is crucial for designing new plant growth regulators with enhanced specificity and efficacy. ukri.org

Current research also explores the broader physiological and developmental effects of K-NAA. For instance, recent studies have investigated its potential as an antifungal agent, showing that it can inhibit the growth and development of certain fungal plant pathogens. smolecule.comglpbio.comselleckchem.com This opens up new avenues for its application in plant protection. Furthermore, ongoing research continues to explore its role in complex developmental processes, such as organ patterning and vascular development, often in conjunction with other phytohormones. nih.gov The scholarly significance of this research lies in its potential to not only improve agricultural practices but also to deepen our fundamental understanding of plant biology.

Research Findings on Potassium 1-Naphthaleneacetate

The following table summarizes key research findings related to the application and effects of Potassium 1-naphthaleneacetate in plant science.

| Research Area | Key Findings |

| Root Development | Promotes the initiation and growth of adventitious and lateral roots in a variety of plant species. mdpi.com |

| Fruit Set and Development | Can be used to increase fruit set and control fruit thinning in certain crops. smolecule.com |

| Cellular Processes | Stimulates cell division and elongation, contributing to overall plant growth. smolecule.comguidechem.com |

| Antifungal Activity | Has been shown to inhibit conidial germination, sporulation, and mycelial growth of some fungal pathogens. smolecule.comglpbio.comselleckchem.com |

| Enzyme Inhibition | Research has indicated that 1-Naphthaleneacetic acid can act as an inhibitor of phospholipase A2 (PLA2). medchemexpress.comchembk.com |

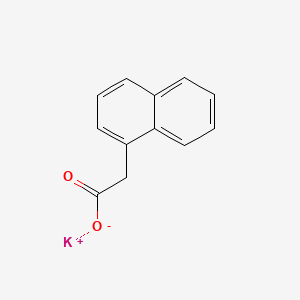

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

15165-79-4 |

|---|---|

分子式 |

C12H10KO2 |

分子量 |

225.30 g/mol |

IUPAC名 |

potassium 2-naphthalen-1-ylacetate |

InChI |

InChI=1S/C12H10O2.K/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8H2,(H,13,14); |

InChIキー |

ADHKNBCKUUVGIL-UHFFFAOYSA-N |

異性体SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[K+] |

正規SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)O.[K] |

外観 |

Solid powder |

他のCAS番号 |

15165-79-4 |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

86-87-3 (Parent) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-naphthaleneacetic acid 1-naphthaleneacetic acid, ammonium salt 1-naphthaleneacetic acid, potassium salt 1-naphthaleneacetic acid, sodium salt 1-naphthylacetic acid 2-(1-naphthyl)acetic acid 2-(alpha-naphthyl)ethanoic acid 2-(naphthalen-1-yl)acetic acid alpha-naphthaleneacetic acid Galle-Donau potassium 1-naphthaleneacetate sodium 1-naphthaleneacetate |

製品の起源 |

United States |

Mechanistic Investigations at Molecular and Cellular Levels

Auxin Perception and Signal Transduction Pathways

As a synthetic auxin, the primary mechanism of action for potassium 1-naphthaleneacetate involves its interaction with the core auxin perception and signaling cascade, which governs a vast array of developmental processes in plants.

Interaction Dynamics with Auxin Receptors (e.g., TIR1/AFB protein family)

Potassium 1-naphthaleneacetate, through its active form NAA, directly engages with the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors. oup.com This interaction is fundamental to initiating auxin-dependent gene expression. Structural studies have shown that synthetic auxins like NAA can bind to the same site on the TIR1 protein as the natural auxin, indole-3-acetic acid (IAA). oup.com

The binding of NAA promotes the formation of a co-receptor complex, which includes the TIR1/AFB protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor protein. oup.comnih.gov This auxin-mediated "molecular glue" interaction targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome. oup.comnih.gov The degradation of the Aux/IAA repressor liberates Auxin Response Factor (ARF) transcription factors, allowing them to regulate the expression of auxin-responsive genes. oup.com

While effective, the binding affinity of NAA for the TIR1 receptor is reported to be lower than that of IAA. oup.com The dissociation constant (Kd) for the TIR1-IAA7 co-receptor complex with IAA is significantly higher than for NAA. oup.com Despite this, the potent physiological effects of NAA are attributed to its high metabolic stability and efficient cellular uptake compared to natural auxins. oup.com Different combinations of TIR1/AFB and Aux/IAA proteins can form numerous co-receptor complexes, each with a distinct auxin-sensing property, contributing to the complexity of the auxin response. nih.gov

Table 1: Comparative Binding Affinities for TIR1/AFB Co-Receptor Complexes This table illustrates the differential binding of various auxinic compounds to the TIR1-IAA7 co-receptor complex. Note that a lower inhibition constant (Ki) indicates a higher binding affinity.

| Compound | Receptor Complex | Binding Affinity (Ki) | Reference |

| 1-Naphthaleneacetic acid (NAA) | TIR1-IAA7 | 113.50 ± 3.51 nM | nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | TIR1-IAA7 | > 1 µM | nih.gov |

| Indole-3-acetic acid (IAA) | TIR1-IAA7 | 17.81 ± 7.81 nM (Kd) | nih.gov |

Regulation of Auxin Efflux Carriers and Intracellular Trafficking (e.g., PIN proteins, Brefeldin A-sensitive compartments)

Potassium 1-naphthaleneacetate significantly influences the dynamics of polar auxin transport by modulating the activity and trafficking of auxin efflux carriers, particularly the PIN-FORMED (PIN) proteins. oup.com Transport of NAA is favored by these efflux carriers, which control its movement out of the cell. oup.com

Research utilizing the vesicle trafficking inhibitor Brefeldin A (BFA) has provided key insights into this process. BFA causes PIN proteins to accumulate in intracellular agglomerations known as BFA bodies or compartments. oup.com Pre-treatment with NAA has been shown to reduce this BFA-induced internalization of PIN proteins, suggesting that NAA inhibits their endocytosis from the plasma membrane. oup.com This leads to a stabilization of PIN carriers at the cell surface, which could, in turn, enhance its own efflux. oup.com

However, the effect appears to be more pronounced with NAA than with the natural auxin IAA, indicating that high concentrations of the synthetic auxin have a more profound impact on the endomembrane system. oup.com Studies have shown that NAA, but not IAA at similar concentrations, can inhibit the internalization of styryl dyes like FM4-64 and affect the structure of early endosomes/trans-Golgi networks. oup.com The differential sensitivity to NAA and IAA suggests that while both interact with the trafficking machinery, their specific effects or potencies differ. oup.com

Downstream Gene Expression Modulations and Cellular Responses

Following the initial perception and signal transduction, potassium 1-naphthaleneacetate induces widespread changes in gene expression, leading to diverse cellular and physiological responses. Transcriptome analyses in various plant species have revealed that NAA treatment differentially regulates thousands of genes. grafiati.comselleckchem.com

Key pathways and gene families modulated by NAA include:

Phenylpropanoid Biosynthesis: In maize roots under potassium deficiency, NAA treatment led to the upregulation of genes and metabolites associated with the phenylpropanoid pathway. grafiati.com

Amino Acid and Nitrogen Metabolism: In the fungus Armillaria gallica, NAA treatment promoted growth by upregulating the expression of genes involved in amino acid and nitrogen metabolism, including amino acid permeases, ammonium (B1175870) transporters, and glutamate (B1630785) dehydrogenase. selleckchem.com

Defense and Stress Response: In tomato plants under cadmium stress, NAA application activated a large number of genes associated with "defense response" and "oxidoreductase activity," helping to alleviate stress by improving antioxidant enzyme activities. selleckchem.com

Cell Wall Metabolism: In grape berries, auxin treatment with NAA delayed ripening by inducing changes in gene expression related to cell wall metabolism. grafiati.com

These targeted changes in gene expression translate into observable cellular responses. For instance, NAA has been shown to activate different cellular pathways for cell division and cell elongation compared to other synthetic auxins like 2,4-D. grafiati.com This highlights the specificity of the downstream responses elicited by different auxin molecules.

Table 2: Selected Gene Expression Changes in Response to NAA Treatment This table summarizes findings from transcriptomic studies on the effect of 1-Naphthaleneacetic Acid (NAA) on gene expression in different organisms and conditions.

| Organism | Condition | Key Affected Pathways/Genes | Observed Effect | Reference |

| Maize (Zea mays) | Potassium Deficiency | Phenylpropanoid biosynthesis, Peroxidase enzyme genes | Upregulation of genes and metabolites | grafiati.com |

| Tomato (Solanum lycopersicum) | Cadmium Stress | Defense response genes, Oxidoreductase activity genes | Activation of stress-response genes | selleckchem.com |

| Armillaria gallica | Fungal Culture | Amino acid and nitrogen metabolism (Gap, AMT, GDH) | Upregulation of nutrient metabolism genes | selleckchem.com |

| Grape (Vitis vinifera) | Fruit Berries | Cell wall metabolism | Altered expression delaying ripening | grafiati.com |

Non-Auxinic Biochemical and Enzymatic Interactions

Beyond its role as a plant hormone mimic, potassium 1-naphthaleneacetate exhibits interactions with other critical enzyme systems, revealing a broader biochemical footprint.

Phospholipase A2 (PLA2) Inhibition and Associated Cellular Processes

A significant non-auxinic interaction of potassium 1-naphthaleneacetate is its ability to inhibit Phospholipase A2 (PLA2). medchemexpress.commedchemexpress.comscispace.com PLA2 enzymes are crucial in various cellular processes, including inflammation and signal transduction, by catalyzing the release of fatty acids, such as arachidonic acid, from membrane phospholipids. scispace.com

Kinetic and calorimetric studies have demonstrated that NAA directly inhibits PLA2 activity. The inhibitory concentration (IC50) for this interaction has been reported to be 13.16 µM, with a Ki (inhibition constant) of 6.87 µM. medchemexpress.commedchemexpress.com X-ray crystallography has revealed that NAA binds at the entrance of the active site cleft of porcine pancreatic PLA2, thereby physically obstructing the substrate from accessing the catalytic site. scispace.com This mode of binding suggests that NAA acts as a competitive inhibitor.

The inhibition of PLA2 by an auxin-like molecule is noteworthy. In animal systems, PLA2 inhibition is a key strategy for controlling inflammation. scispace.com While the direct consequences of PLA2 inhibition by NAA in plants are less characterized, it points to a potential intersection between auxin signaling and lipid-based signaling pathways that could influence plant responses to stress and development.

Other Identified Enzyme or Protein Targets

Current research has predominantly focused on the auxin-related and PLA2-inhibitory functions of potassium 1-naphthaleneacetate. While broad transcriptomic and proteomic studies show that NAA application affects the expression levels of numerous enzymes, such as glutamate dehydrogenase and various peroxidases, these are generally considered downstream effects of its primary action as an auxin, rather than direct enzymatic targets. grafiati.comselleckchem.com

One area of study notes that potassium 1-naphthaleneacetate affects the viability and growth of certain fungal plant pathogens, suggesting potential interactions with fungal-specific proteins or enzymes. selleckchem.com However, specific molecular targets within these pathogens have not been definitively identified in the reviewed literature.

Another protein of interest in auxin biology is AUXIN BINDING PROTEIN 1 (ABP1). For a long time, ABP1 was considered a primary auxin receptor. However, more recent genetic studies using null mutants have indicated that ABP1 is not essential for auxin signaling or plant development, and plants lacking ABP1 still respond to NAA in root elongation assays. pnas.org Therefore, while NAA can bind to ABP1, this interaction is not considered a primary mechanism for its physiological effects. pnas.org

At present, outside of the TIR1/AFB receptor family and PLA2, there is limited evidence identifying other specific enzymes or proteins as direct binding targets of potassium 1-naphthaleneacetate.

Physiological and Morphogenetic Effects in Plant Systems

Influence on Vegetative Development and Architecture

Table 1: Effect of Naphthalene (B1677914) Acetic Acid Analogs on Root Development in Tomato and Persimmon Seedlings

| Species | Treatment | Parameter | Result | Source |

|---|---|---|---|---|

| Tomato (Solanum lycopersicum L.) | α-naphthalene acetic acid (NA) | Root Volume | Significant Increase | researchgate.net |

| Tomato (Solanum lycopersicum L.) | α-naphthalene acetic acid (NA) | Maximum Root Length | Significant Increase | researchgate.net |

| Tomato (Solanum lycopersicum L.) | α-naphthalene acetic acid (NA) | Root Activity | Significant Increase | researchgate.net |

| Persimmon (cv. "Costata") | K-NAA soaking | Root Biomass | Highest significant values | researchgate.net |

The auxin-like activity of Potassium 1-naphthaleneacetate extends to the aerial parts of the plant, influencing shoot and stem growth. It promotes cell elongation and division in stem tissues, contributing to increased plant height and stem girth. guidechem.com

In studies on persimmon seedlings, K-NAA applications led to the highest values for the average number of shoots and recorded increases in average shoot length and stem diameter increments. researchgate.net Research on tomato seedlings also confirmed that α-naphthalene acetic acid could promote the growth of plant height and stem diameter under stress conditions. researchgate.net During the stem elongation stage in wheat, adequate potassium levels, a component of the compound, have been shown to be crucial for mitigating growth inhibition caused by stressors like waterlogging. frontiersin.org

Table 2: Influence of K-NAA on Vegetative Growth of "Costata" Persimmon Seedlings

| Parameter | Treatment | Outcome | Source |

|---|---|---|---|

| Average Shoots Number | K-NAA soaking | Highest recorded value | researchgate.net |

| Average Shoot Length | K-NAA soaking or dipping | Highest recorded values | researchgate.net |

| Stem Diameter Increment | K-NAA soaking or dipping | Highest recorded values | researchgate.net |

Table 3: Effect of Naphthalene Acetic Acid Analogs on Leaf and Biomass Parameters

| Species | Treatment | Parameter Affected | Result | Source |

|---|---|---|---|---|

| Persimmon (cv. "Costata") | K-NAA soaking | Leaf Area | Highest recorded value | researchgate.net |

| Persimmon (cv. "Costata") | K-NAA soaking | Canopy Volume | Highest recorded value | researchgate.net |

| Tomato (Solanum lycopersicum L.) | α-naphthalene acetic acid (NA) | Dry Matter Accumulation | Increased | researchgate.net |

| Tomato (Solanum lycopersicum L.) | α-naphthalene acetic acid (NA) | Leaf Chlorophyll (B73375) Content | Improved | researchgate.net |

Regulation of Reproductive Processes and Yield Components

Potassium 1-naphthaleneacetate is instrumental in managing the transition from vegetative to reproductive growth, influencing flowering, sex expression, and the development of fruit, which are critical determinants of crop yield.

Auxins are known to influence flowering, and NAA-based compounds can be used to promote floral initiation. annualreviews.org In some species like the litchee, auxin treatment can retard vegetative growth flushes, which in turn results in flowering. annualreviews.org

Furthermore, these compounds can alter the sex expression of flowers, a particularly valuable trait in the cultivation of cucurbit crops like cucumbers. annualreviews.orgmdpi.com Research has shown that the application of NAA can increase the proportion of female flowers. annualreviews.orgmdpi.com This is significant because maleness is a primary issue in cucumber production, and increasing the number of pistillate (female) flowers can lead to a higher potential fruit yield. mdpi.com Studies on cucumbers grown in vitro also observed that media supplemented with auxins like Indole-3-acetic acid (IAA) could increase the number of female flowers. cas.cz

Potassium 1-naphthaleneacetate and related compounds are widely used to manage fruit production, from initial fruit set to final development. guidechem.com They can be applied to induce or enhance fruit set, which is the successful development of a flower into a fruit. epa.govregulations.gov This is a registered use for pome fruits like apples and pears. regulations.gov

Conversely, the compound is also used for fruit thinning in several crops, including apples, pears, olives, and various citrus fruits like oranges and mandarins. regulations.govregulations.gov By thinning excess fruit, the plant's resources are redirected to the remaining fruit, resulting in improved size and quality. regulations.gov Another critical application is the control of pre-harvest fruit drop in apples and pears, preventing significant yield losses. epa.govepa.gov

Prevention of Pre-Harvest Fruit Drop

Potassium 1-naphthaleneacetate, the potassium salt of 1-naphthaleneacetic acid (NAA), is widely utilized in agriculture to prevent premature fruit drop in various crops, particularly apples, pears, and citrus. valent.comfine-americas.com This phenomenon, known as abscission, is a natural process regulated by plant hormones that leads to the shedding of organs like fruits. mdpi.com The application of NAA-based products helps to delay the formation of the abscission layer, a specialized layer of cells at the base of the fruit stalk that facilitates separation from the plant. msu.edu

Research has shown that NAA effectively reduces pre-harvest fruit drop by influencing the hormonal balance within the plant. wilburellisagribusiness.com It is believed to work by inhibiting the expression of genes involved in the breakdown of cell walls in the abscission zone. wilburellisagribusiness.comtandfonline.com Specifically, in apples, NAA has been found to directly inhibit the expression of the MdPG2 gene, which is crucial for the degradation of pectin (B1162225) in this zone. wilburellisagribusiness.com By maintaining the integrity of these cells, the fruit remains attached to the tree for a longer period, allowing for a more controlled and efficient harvest. tandfonline.com

Studies have demonstrated the efficacy of NAA in various fruit crops. For instance, in 'Idared' apples, treatments with a product containing 1-naphthaleneacetic acid significantly reduced the number of fallen fruits compared to untreated trees. cabidigitallibrary.org Similarly, in 'Dolcetto' grapevines, NAA application resulted in a remarkable 92% reduction in pre-harvest berry dropping. mdpi.com The effectiveness of NAA can be influenced by factors such as the concentration used, the timing of application, and environmental conditions like temperature. cabidigitallibrary.orgniab.com

Table 1: Effect of 1-Naphthaleneacetic Acid (NAA) on Pre-Harvest Fruit Drop in 'Idared' Apples

| Treatment | Number of Fallen Fruits per Tree |

| Control (Untreated) | 25 |

| Obsthormon 24a (NAA-based product) | 2 - 10 |

| Data sourced from a study on 'Idared' apple trees, where the number of prematurely fallen fruits varied with the application of a growth regulator containing 1-naphthaleneacetic acid. cabidigitallibrary.org |

Metabolic and Nutritional Physiology

Carbon and Nitrogen Metabolism Interplay

The application of potassium 1-naphthaleneacetate can influence the intricate relationship between carbon (C) and nitrogen (N) metabolism in plants. These two elements are fundamental for plant growth and development, with their metabolic pathways being closely intertwined. mdpi.com Carbon, fixed through photosynthesis, provides the energy and carbon skeletons required for nitrogen assimilation, while nitrogen is a crucial component of proteins, including the enzymes involved in carbon metabolism. mdpi.com

Exogenous application of auxins like NAA can stimulate root growth, which in turn enhances the plant's capacity to absorb nutrients, including nitrogen. frontiersin.org Studies on flax have shown that the application of NAA led to increased nitrogen accumulation at both the flowering and maturity stages. frontiersin.org This suggests that NAA can positively influence nitrogen uptake and its subsequent assimilation within the plant.

Furthermore, NAA may induce the accumulation of carbohydrates in leaves, which can then be supplied to developing fruits, contributing to their retention. tandfonline.com This is supported by findings that link carbohydrate content to the control of fruit abscission. tandfonline.com A sufficient supply of carbon is essential to prevent fruit drop, as a carbon shortage can trigger a hormonal cascade leading to abscission. tandfonline.com Potassium, a key component of potassium 1-naphthaleneacetate, also plays a vital role in both carbon and nitrogen metabolism, influencing protein synthesis and the translocation of nutrients from leaves to other parts of the plant. researchgate.net

Nutrient Uptake, Translocation, and Utilization Efficiency

Potassium 1-naphthaleneacetate can significantly impact the uptake, movement, and efficient use of nutrients within a plant. Its influence on root development is a key factor, as a more extensive root system allows for greater absorption of water and essential minerals from the soil. frontiersin.orgagronomyjournals.com

Research has demonstrated that NAA application can enhance the uptake and translocation of key nutrients like nitrogen and phosphorus. frontiersin.org In a study on flax, NAA treatment resulted in increased nitrogen and phosphorus accumulation in the plant at different growth stages. frontiersin.org It also improved the translocation of these nutrients within the plant, leading to a higher nitrogen harvest index (NHI) and phosphorus harvest index (PHI). frontiersin.org Similarly, in groundnuts, the foliar application of NAA was associated with enhanced uptake and internal movement of nutrients, contributing to improved yield. agronomyjournals.com

The potassium component of this compound also plays a crucial role in nutrient transport. Potassium is known to activate enzymes involved in metabolic processes and facilitates the movement of synthesized compounds from the leaves to other plant parts. researchgate.net In tomatoes, the combined application of NAA and calcium chloride was found to increase the absorption of calcium in both the plants and the fruits. researchgate.net

Table 2: Impact of NAA Application on Nitrogen and Phosphorus Utilization in Flax (Averaged over two years)

| Parameter | Control (No NAA) | NAA Applied |

| Nitrogen Accumulation at Flowering | Increase of 11.5% with NAA | |

| Nitrogen Accumulation at Maturity | Increase of 17.5% with NAA | |

| Post-flowering Nitrogen Assimilation | Increase of 29% with NAA | |

| Phosphorus Accumulation at Flowering | Increase of 16.5% with NAA | |

| Phosphorus Accumulation at Maturity | Increase of 19.5% with NAA | |

| Post-flowering Phosphorus Assimilation | Increase of 31% with NAA | |

| Data adapted from a study on the effects of NAA on flax, showing the percentage increase in various nutrient utilization parameters with NAA application compared to the control group. frontiersin.org |

Endogenous Phytohormone Homeostasis Perturbations

The application of potassium 1-naphthaleneacetate, a synthetic auxin, can disrupt the delicate balance of naturally occurring plant hormones, known as phytohormones. This perturbation of endogenous phytohormone homeostasis is a key mechanism through which synthetic auxins exert their effects on plant growth and development. researchgate.net

One of the primary interactions is with the natural auxin, indole-3-acetic acid (IAA). While synthetic auxins like NAA can mimic the effects of IAA, they are often more stable and less susceptible to degradation by the plant, leading to a more potent and prolonged response. oup.comnih.gov Research on hybrid aspen cuttings revealed that treatment with NAA led to an increase in endogenous IAA levels. researchgate.net This was accompanied by a decrease in the activity of IAA-oxidase, the enzyme responsible for breaking down IAA. researchgate.net

Furthermore, NAA application can influence the levels of other phytohormones. In the same study on hybrid aspen, NAA treatment resulted in increased levels of zeatin riboside (a cytokinin) and gibberellic acid (GA3), while the level of abscisic acid (ABA), a hormone often associated with stress responses and abscission, decreased. researchgate.net NAA can also trigger the production of ethylene (B1197577), another key hormone involved in fruit ripening and abscission. wilburellisagribusiness.comnih.gov This auxin-induced ethylene production can, in turn, stimulate the biosynthesis of ABA, leading to growth inhibition in some cases. nih.gov The complex interplay between these hormones ultimately determines the physiological response of the plant to the application of potassium 1-naphthaleneacetate.

Applications and Research in Plant Biotechnology and in Vitro Culture

Somatic Organogenesis and Plant Regeneration Systems

Somatic organogenesis is the process by which new organs (like shoots and roots) are formed from somatic, or non-reproductive, plant cells. Potassium 1-naphthaleneacetate is a key plant growth regulator used to direct these developmental pathways in vitro.

Callus, an unorganized mass of plant cells, is often the first step in plant regeneration. The induction of callus from explants (small pieces of plant tissue) requires the dedifferentiation of specialized cells into a state of active proliferation. This process is heavily influenced by the balance of plant hormones in the culture medium, with auxins like NAA playing a central role.

Research on various plant species demonstrates the efficacy of NAA in callus induction. In a study on herbaceous peony (Paeonia lactiflora), a combination of NAA with other regulators like thidiazuron (B128349) (TDZ) and 2,4-Dichlorophenoxyacetic acid (2,4-D) on a Murashige and Skoog (MS) medium was found to be optimal for inducing yellowish-green, compact callus from cotyledon explants. researchgate.net Similarly, studies on Atropa acuminata showed that a combination of NAA and 6-Benzylaminopurine (B1666704) (BAP) was highly effective for callus development from both leaf and root explants. researchgate.net The highest fresh weight of callus from leaf explants (22.14 mg) was achieved with 1.0 mg/l of both BAP and NAA. researchgate.net In potato (Solanum tuberosum L.) cultivars, the combination of NAA (2.0 mg L⁻¹) and BAP (3.0 mg L⁻¹) yielded the best results for callus induction from nodal explants, maximizing the callus formation percentage, diameter, and weight. nih.gov

The table below summarizes the optimal conditions for callus induction in Paeonia lactiflora using NAA.

| Basal Medium | Plant Growth Regulator Combination (mg·L⁻¹) | Callus Induction Rate (%) | Browning Rate (%) | Callus Morphology |

| MS | 0.5 TDZ + 0.5 2,4-D + 0.5 NAA | 98.33 | 1.67 | Yellowish-green, compact, moderately hard |

| ½ MS | 0.5 TDZ + 0.5 2,4-D + 1.0 NAA | Not specified | Not specified | Not specified |

| Data derived from a study on Paeonia lactiflora callus induction. researchgate.net |

Somatic embryogenesis is a remarkable process where somatic cells are reprogrammed to form bipolar structures resembling zygotic embryos, which can then develop into whole plants. Auxins are fundamental for initiating this process by inducing embryogenic competence in somatic cells. Potassium 1-naphthaleneacetate, as an auxin source, is used in protocols for numerous species.

For instance, in the regeneration of 'Golden Pothos' (Epipremnum aureum), somatic embryos were successfully produced from leaf, petiole, and stem explants on MS medium supplemented with NAA in combination with other growth regulators like N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU) or thidiazuron (TDZ). researchgate.net The developmental pathway is tightly controlled by the type and concentration of these regulators, guiding the cells from an unorganized callus state to the formation of structured somatic embryos. preprints.orgmdpi.com While strong auxins like 2,4-D are often used for the initial induction of pro-embryogenic masses, NAA is frequently employed in subsequent stages of embryo development and maturation. researchgate.netmdpi.com

The regeneration of whole plants from tissue cultures often depends on the successful induction of adventitious roots and shoots from explants or callus. Potassium 1-naphthaleneacetate is widely utilized to stimulate the formation of these organs.

As an auxin, it promotes root initiation. In Japanese persimmon (Diospyros kaki), potassium a-naphthaleneacetate has been noted for its effect on rooting. researchgate.net In a study on the medicinal plant Scutellaria araxensis, while NAA was not used for rooting, it was part of a combination with 6-benzylaminopurine (BAP) that influenced direct shoot organogenesis from stem explants. frontiersin.org Specifically, a half-strength MS medium containing 0.5 mg/l BAP and 0.5 mg/l IBA was effective for direct shoot organogenesis. frontiersin.org

Research on Stevia rebaudiana demonstrated that in vitro shoots could be effectively rooted on MS media supplemented with NAA. astu.org The ability of NAA to promote cell division and differentiation at the site of application makes it a reliable agent for inducing adventitious roots, a crucial step for the acclimatization and survival of in vitro-propagated plantlets.

The table below details research findings on shoot organogenesis in Scutellaria araxensis using various growth regulators, including NAA.

| Explant Source | Growth Regulator Combination (mg/l) | Shoot Induction Frequency (%) | Average Shoots per Explant | Organogenesis Type |

| Stem | 2.0 BAP + 0.5 TDZ | 100 | 20.33 | Indirect |

| Stem | 2.0 BAP + 1.5 TDZ | 90 | 12 | Indirect |

| Stem | 0.5 BAP + 0.5 IBA | 40 | 18 | Direct |

| Data derived from a study on Scutellaria araxensis shoot organogenesis. frontiersin.org |

Cellular and Metabolic Engineering in Vitro

Beyond plant regeneration, potassium 1-naphthaleneacetate is a tool for manipulating plant cell cultures to enhance the production of specific compounds.

Recent research has explored the use of phytohormones, including auxins like NAA, to stimulate the growth and lipid production of microalgae, which are promising feedstocks for biofuels. researchgate.netfrontiersin.org The addition of NAA to the culture medium can enhance biomass and, under certain conditions, trigger the accumulation of lipids.

In a study on Chlorella pyrenoidosa, NAA was found to be more efficient than other auxin analogues for lipid production, with a concentration of 2 mg L⁻¹ leading to a maximum lipid accumulation of 52%. mdpi.com Research on Nannochloropsis oculata showed that combining NAA with nitrogen-stress conditions could significantly increase lipid yield. frontiersin.orgastu.org One study reported that 1 ppm of NAA resulted in a 47% lipid content in Chlorella vulgaris. frontiersin.orgastu.org Another investigation on the nervonic acid-producing microalga Mucidosphaerium afer found that adding 0.1 mg/L NAA along with 500 mg/L tea polyphenol (TP) increased the final lipid yield by 39.6% compared to the control. The stimulatory effect of NAA is often dose-dependent and species-specific. researchgate.netfrontiersin.org It is believed that NAA can regulate the metabolism of endogenous hormones within the microalgae, which in turn affects cell growth and lipid biosynthesis. researchgate.net

Plant cell and tissue cultures offer a controlled environment for producing valuable secondary metabolites, which are compounds not directly involved in the primary processes of growth and development but are often used in pharmaceuticals, flavors, and fragrances. mdpi.com The synthesis of these compounds can be enhanced by optimizing culture conditions, including the composition of the growth medium.

Potassium 1-naphthaleneacetate, by influencing cell growth and differentiation, can be used to steer cellular metabolism towards the production of specific secondary metabolites. For example, in fungal cultures of Phellinus sp., supplementation with NAA was found to have a strong positive influence on the production of flavonoids. astu.org By carefully adjusting the levels of auxins and other plant growth regulators, researchers can create a cellular environment that favors the biosynthetic pathways leading to the desired compounds, potentially providing a sustainable and reliable alternative to extraction from wild or cultivated plants. mdpi.com

Cryopreservation Methodologies for Germplasm Preservation

Potassium 1-naphthaleneacetate, a synthetic auxin, plays a significant role in the post-cryopreservation recovery and regeneration of plant germplasm. Cryopreservation, the storage of biological material at ultra-low temperatures, typically in liquid nitrogen (-196 °C), is a vital technique for the long-term conservation of plant genetic resources. scielo.brmdpi.comnih.gov The survival and subsequent regrowth of cryopreserved tissues are critically dependent on the composition of the recovery medium, where auxins like 1-Naphthaleneacetic acid (NAA), the acid form of Potassium 1-naphthaleneacetate, are often crucial components. mdpi.comnih.govcgiar.org

The primary role of NAA in this context is to stimulate cell division and differentiation, promoting the regeneration of viable plants from cryopreserved explants such as shoot tips, protocorms, or embryogenic calli. researchgate.netacademicjournals.org It is frequently used in combination with other plant growth regulators, particularly cytokinins like 6-benzylaminopurine (BAP) or Kinetin (Kn), to achieve a balanced hormonal environment conducive to organized development, such as shoot formation or somatic embryogenesis. academicjournals.orgresearchgate.netresearchgate.net The optimal concentration and combination of these growth regulators in the post-thawing recovery medium are highly species-dependent and are a key area of research for developing efficient cryopreservation protocols.

Research across various plant species demonstrates the importance of NAA in recovery media for achieving successful regeneration after cryopreservation. For instance, in orchids, NAA has been integral to the regrowth of cryopreserved protocorms and shoot tips. Studies on Dendrobium, Lilium, and Buxus have shown that the inclusion of NAA in the recovery medium, often alongside a cytokinin, significantly enhances the percentage of viable, regenerating explants. researchgate.netresearchgate.netresearchgate.netresearchgate.net

The following tables summarize findings from various research studies on the use of NAA in cryopreservation protocols, highlighting its application in the recovery and regeneration stages.

Table 1: Application of 1-Naphthaleneacetic Acid (NAA) in Post-Cryopreservation Recovery of Orchid Germplasm

| Plant Species | Explant Type | Cryopreservation Method | NAA in Recovery Medium | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Dendrobium findlayanum | Protocorms | Encapsulation-dehydration | 1 mg L⁻¹ NAA + 1 mg L⁻¹ 6-BA | This combination supported the viability and regrowth of cryopreserved protocorms. | researchgate.net |

| Grammatophyllum speciosum | Protocorms | Encapsulation-dehydration | 2 mg/l NAA + 1 mg/l 6-BA | This combination was effective for promoting plantlet regeneration from protocorms. | researchgate.net |

| Dendrobium chrysanthum | Protocorm-like bodies (PLBs) | Encapsulation-vitrification | 0.5 mg/L NAA + 1.0 mg/L BAP | Used in the post-thawing recovery medium to support regeneration. | researchgate.net |

| Cleisostoma areitinum | Protocorms | Encapsulation-dehydration | 2 mg L⁻¹ NAA + 2 mg L⁻¹ BA | The recovery medium contained this combination to assess survival rates based on regrowth. | scialert.net |

Table 2: Application of 1-Naphthaleneacetic Acid (NAA) in Post-Cryopreservation Recovery of Various Plant Germplasm

| Plant Species | Explant Type | Cryopreservation Method | NAA in Recovery Medium | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Lilium Oriental hybrid 'Siberia' | Shoot tips | Droplet-vitrification | 0.1 mg L⁻¹ NAA + 0.1-0.2 mg L⁻¹ Thidiazuron | Resulted in the highest frequencies (≥ 75.0%) of total embryo-like structures from cryopreserved shoot tips. | researchgate.net |

| Buxus hyrcana | Shoot tips | Encapsulation-dehydration | 1.50 mg l⁻¹ NAA + 0.50 mg l⁻¹ BAP | Achieved the highest regrowth percentage (60%) for cryopreserved shoot tips. | researchgate.net |

| Hevea brasiliensis (Rubber tree) | Anther callus | Vitrification | 0.2 mg l⁻¹ NAA + 1.0 mg l⁻¹ 6-BA + 3.0 mg l⁻¹ KT | Used in the embryo-induction medium for post-thawing regeneration. | academicjournals.org |

| Anemarrhena asphodeloides | Embryogenic calli | Vitrification | 0.1 mg L⁻¹ NAA + 2 mg L⁻¹ Kinetin | Calli were cultured on this medium before and after cryopreservation, achieving a regrowth rate of over 60%. | researchgate.net |

| Cycladenia humilis var. jonesii | Shoot tips | Droplet-vitrification | 0.05 or 0.5 mg/l NAA + 0.5 mg/l BAP | Used to recover shoots from cryopreserved shoot tips. | semanticscholar.org |

| Cassava (Manihot esculenta) | Shoot tips | Encapsulation-dehydration | Reduced NAA concentration | Reducing auxin and increasing gibberellic acid (GA3) in the recovery medium stimulated shoot elongation and diminished callus growth. | cgiar.org |

These studies underscore the critical role of NAA as a component of recovery media in facilitating the successful regeneration of diverse plant germplasm after cryopreservation. The optimization of its concentration, often in conjunction with cytokinins, is a key factor in maximizing the recovery rates and ensuring the viability of conserved genetic resources.

Interactions with Environmental Stress Responses and Tolerance

Abiotic Stress Mitigation Strategies

The compound contributes to plant resilience against non-living environmental stressors such as drought, salinity, and extreme temperatures by influencing a suite of physiological and biochemical adaptations.

Potassium 1-naphthaleneacetate enhances drought tolerance through mechanisms primarily linked to its constituent parts: the auxin-like activity of NAA and the physiological role of potassium. An adequate supply of potassium is crucial for plants to withstand periods of low water availability. nih.govresearchgate.net It is a key player in osmoregulation, the process that allows plant cells to maintain turgor pressure and water balance. mdpi.comcropnutrition.com By accumulating potassium in the roots, plants can create an osmotic gradient that facilitates water absorption from dry soil. mdpi.com

High soil salinity imposes ionic stress on plants, primarily due to the toxic accumulation of sodium (Na⁺) ions, which disrupts cellular processes and interferes with the uptake of essential nutrients like potassium. researchgate.netnih.gov A critical mechanism for salt tolerance is maintaining a high cytosolic potassium-to-sodium (K⁺/Na⁺) ratio. nih.govresearchgate.net The potassium provided by Potassium 1-naphthaleneacetate directly contributes to this balance. mdpi.comipipotash.org

Plants have evolved sophisticated transport systems, such as the Salt Overly Sensitive (SOS) pathway, to extrude excess Na⁺ from cells and compartmentalize it in vacuoles. researchgate.netnih.gov Adequate potassium nutrition is essential for the optimal functioning of these transport mechanisms, helping to maintain ion homeostasis under saline conditions. mdpi.comresearchgate.netnih.gov By helping to regulate the osmotic balance and supporting the cellular machinery that manages ion transport, potassium plays a vital role in mitigating the detrimental effects of salt stress. mdpi.comnih.gov The auxin-like properties of the compound may further support these processes by influencing the development and function of root cells responsible for selective ion uptake and transport. ontosight.ainih.gov

High temperatures can cause significant damage to plant cells, impairing photosynthesis and disrupting metabolic balance. nih.govresearchgate.net Potassium plays a protective role in enhancing thermotolerance. ipipotash.org Research on wheat has shown that the application of potassium can alleviate the adverse effects of heat stress by protecting cellular organelles and maintaining physiological functions. frontiersin.org

Specifically, adequate potassium levels help to:

Preserve Photosynthesis: Potassium helps maintain the function of the enzyme RuBisCO, which is essential for carbon fixation, and protects chlorophyll (B73375) from heat-induced degradation. cropnutrition.comfrontiersin.org

Stabilize Membranes: It reduces cellular membrane damage, which is a common consequence of heat stress. frontiersin.org

Support Carbohydrate Translocation: It aids in the transport of water-soluble carbohydrates, ensuring that developing organs receive the energy they need. frontiersin.org

The efficacy of Potassium 1-naphthaleneacetate in stress mitigation stems from the synergistic interaction, or crosstalk, between its two components. Potassium is not merely a nutrient but also a critical signaling molecule in plant stress responses. mdpi.comnih.govnih.gov It is indispensable for a wide range of biochemical and physiological processes that underpin stress resistance, including protein synthesis, enzyme activation, and energy transfer. nih.govmdpi.com An adequate potassium status enhances the plant's antioxidant defense system, which protects cells from the oxidative damage caused by drought, salinity, and heat. mdpi.comnih.gov

The NAA component acts as a synthetic auxin, a class of phytohormones that are central regulators of plant growth and development. ontosight.aimdpi.com Auxins are known to interact with other hormonal and signaling pathways to orchestrate responses to environmental stimuli. mdpi.com Therefore, the application of Potassium 1-naphthaleneacetate can influence stress resilience on multiple levels:

Nutritional Support: It provides a direct source of potassium, which is fundamental for maintaining cellular function under stress. mdpi.comipipotash.org

Growth Regulation: The NAA component can modulate root and shoot development, optimizing the plant's architecture for resource acquisition and stress avoidance. nih.govontosight.ai

Integrated Signaling: The compound can influence the complex signaling networks that govern stress adaptation, potentially leading to a more robust and efficient response. mdpi.comnih.gov

Biotic Stress Responses and Plant-Pathogen Interactions

Beyond abiotic stress, Potassium 1-naphthaleneacetate also exhibits significant effects on the interactions between plants and pathogenic microorganisms, particularly fungi.

Research has demonstrated that Potassium 1-naphthaleneacetate has direct antifungal properties against significant plant pathogens like Fusarium oxysporum, a soil-borne fungus responsible for wilt diseases in numerous crops. researchgate.netnih.gov In vitro studies have shown that the compound can effectively inhibit key stages of the fungal life cycle. researchgate.nettargetmol.com

Exogenous application of Potassium 1-naphthaleneacetate (NAA-K+) was found to possess fungal-killing properties, making it effective in the destruction of conidia (spores) of this phytopathogenic fungus. researchgate.net It affects both the spores and the mycelium (the vegetative part of the fungus). researchgate.net Analysis revealed that the compound causes changes in the shape and surface morphology of fungal spores and represses the expression of brlA and fluG, two genes crucial for conidiation (the process of spore formation). researchgate.net This suggests that Potassium 1-naphthaleneacetate can be considered a substance for biocontrol. researchgate.net

The table below summarizes the observed effects from a key study on two forms of Fusarium oxysporum.

| Fungal Process | Observed Effect of Potassium 1-naphthaleneacetate (NAA-K+) | Target Organism(s) | Reference |

|---|---|---|---|

| Mycelial Growth | Inhibited | F. oxysporum f. sp. radici-lycopersici, F. oxysporum f. sp. cubense | researchgate.nettargetmol.com |

| Conidial Germination | Affected | F. oxysporum f. sp. radici-lycopersici, F. oxysporum f. sp. cubense | researchgate.nettargetmol.com |

| Sporulation (Conidiation) | Affected / Inhibited | F. oxysporum f. sp. radici-lycopersici, F. oxysporum f. sp. cubense | researchgate.nettargetmol.com |

| Spore Viability | Reduced (Fungal killing properties) | F. oxysporum f. sp. radici-lycopersici, F. oxysporum f. sp. cubense | researchgate.nettargetmol.com |

| Spore Morphology | Changes in shape factor and fractal dimension | F. oxysporum f. sp. radici-lycopersici, F. oxysporum f. sp. cubense | researchgate.net |

| Gene Expression | Repression of brlA and fluG genes | F. oxysporum f. sp. radici-lycopersici, F. oxysporum f. sp. cubense | researchgate.net |

The role of potassium itself in plant immunity is also well-documented. Adequate potassium nutrition can enhance a plant's resistance to a variety of diseases caused by fungi, bacteria, and viruses. researchgate.netipipotash.org For instance, the rice blast pathogen Magnaporthe oryzae has been shown to suppress host immunity by targeting and modulating a host potassium channel. plos.org This highlights the importance of potassium homeostasis in plant defense, a balance that can be supported by compounds like Potassium 1-naphthaleneacetate. researchgate.netplos.org

Priming of Plant Defense Pathways and Immunity

Potassium 1-naphthaleneacetate, a synthetic auxin, plays a multifaceted role in plant physiology, extending beyond its primary function as a growth regulator to influence plant responses to environmental stressors. nepjol.infomedchemexpress.comlookchem.com Its interactions with plant defense pathways are complex, involving the interplay of its auxin activity, its function as a phospholipase inhibitor, and the role of the potassium ion. These interactions can lead to a "primed" state, where the plant is conditioned to respond more rapidly and robustly to subsequent pathogen attacks. researchgate.net

The role of auxin in plant defense is not straightforward; it can either enhance resistance or promote susceptibility depending on the specific pathogen and the timing of the interaction. nepjol.inforesearchgate.net However, evidence suggests that auxin signaling is deeply integrated with the primary defense hormone pathways, namely those regulated by salicylic (B10762653) acid (SA) and jasmonic acid (JA). researchgate.netnih.gov Systemic Acquired Resistance (SAR), a well-known plant defense mechanism that provides long-lasting, broad-spectrum immunity, is critically dependent on the accumulation of salicylic acid. nih.govnih.gov The establishment of SAR involves intricate hormonal crosstalk, including a transition from an early, transient jasmonic acid-mediated response to the later, sustained salicylic acid phase. nih.gov Disruptions in auxin transport or signaling have been shown to compromise the establishment of SAR, indicating that proper auxin homeostasis is necessary for priming the SA-dependent defense pathway. nih.gov

Furthermore, the potassium component of the compound is an essential macronutrient that contributes significantly to a plant's tolerance to both biotic and abiotic stresses. nih.gov Adequate potassium levels can enhance a plant's defense mechanisms, partly by increasing the production of polyphenolic compounds that have antimicrobial properties. nih.gov Conversely, potassium deficiency has been shown to trigger the expression of genes responsive to jasmonic acid, a hormone primarily associated with defense against necrotrophic pathogens and insect herbivores. nih.gov This suggests that the application of Potassium 1-naphthaleneacetate could influence the JA-dependent defense pathway.

A key biochemical interaction of 1-naphthaleneacetic acid (NAA), the active auxin component, is its ability to inhibit Phospholipase A2 (PLA2) enzymes. medchemexpress.commedchemexpress.commedchemexpress.comnih.gov PLA2s are crucial in defense signaling as they catalyze the release of fatty acids from cell membranes, which can be precursors for the synthesis of jasmonates and other lipid-derived defense molecules known as oxylipins. nih.gov By inhibiting PLA2, NAA can modulate the production of these signaling molecules, thereby influencing the plant's immune response.

Detailed Research Findings

Research into the specific effects of Potassium 1-naphthaleneacetate on plant immunity is still developing, but studies on its components provide insight into its potential mechanisms.

Auxin and Hormonal Crosstalk: Studies using Arabidopsis thaliana have demonstrated that mutants with defects in auxin signaling pathways show increased susceptibility to certain necrotrophic fungi. nepjol.info The defense against these types of pathogens is often mediated by the jasmonic acid pathway, and its induction can lead to the activation of auxin biosynthetic genes, suggesting a synergistic relationship in this context. nepjol.info In contrast, for biotrophic pathogens, which require living host tissue, elevated auxin levels can sometimes lead to increased susceptibility by promoting cell wall loosening, which may facilitate pathogen invasion. nepjol.info

Phospholipase A2 Inhibition: The inhibitory effect of 1-naphthaleneacetic acid on PLA2 has been characterized biochemically. This inhibition could theoretically temper the immediate burst of lipid-based defense signals following pathogen recognition.

Potassium's Role in Defense Signaling: Transcriptomic studies in Arabidopsis have revealed that potassium starvation leads to a significant upregulation of genes involved in the jasmonic acid biosynthesis pathway, including lipoxygenase and allene (B1206475) oxide synthase. nih.gov This highlights the role of potassium in maintaining hormonal balance, which is critical for an appropriate defense response. Furthermore, the NPR1 protein, a key regulator of the SA signaling pathway, is pivotal for controlling ion homeostasis during stress, preventing potassium loss and limiting sodium influx during salt and oxidative stress. nih.govnih.gov This links potassium levels directly to the functionality of the central SA defense pathway.

Seed Priming and Stress Tolerance: Research on soybean (Glycine max) has shown that priming seeds with α-naphthaleneacetic acid can significantly enhance tolerance to drought stress. nih.govresearchgate.net This priming effect was associated with an enhanced antioxidant capacity and improved mobilization of energy reserves. nih.govresearchgate.net While focused on abiotic stress, the enhancement of the plant's general stress-response machinery can often confer cross-tolerance to biotic threats.

Table 1: Documented Interactions of 1-Naphthaleneacetic Acid (NAA) and Potassium (K+) with Plant Defense Components

| Component | Interaction | Observed Effect/Finding | Organism/System |

| 1-Naphthaleneacetic Acid (NAA) | Inhibition of Phospholipase A2 (PLA2) | IC₅₀ of 13.16 μM | Biochemical Assay |

| 1-Naphthaleneacetic Acid (NAA) | Seed Priming | Enhanced antioxidant capacity and seedling establishment under drought stress. | Soybean (Glycine max) |

| Potassium (K+) | Nutrient Status (Deficiency) | Upregulation of jasmonic acid (JA) biosynthetic and responsive genes. | Arabidopsis thaliana |

| Potassium (K+) | Nutrient Status (Adequate) | Can increase the concentration of polyphenolic compounds, contributing to defense. | General Plant Physiology |

| Auxin Signaling (General) | Crosstalk with Salicylic Acid (SA) Pathway | Proper auxin signaling is required for the establishment of Systemic Acquired Resistance (SAR). | Arabidopsis thaliana |

| Auxin Signaling (General) | Crosstalk with Jasmonic Acid (JA) Pathway | Contributes to resistance against certain necrotrophic pathogens. | Arabidopsis thaliana |

Table 2: Examples of Defense-Related Genes Influenced by Potassium and Auxin Signaling

| Gene/Protein Family | Function | Influence of Potassium (K+) or Auxin | Pathway Implication |

| Lipoxygenase (LOX) | Jasmonic Acid Biosynthesis | Upregulated by K+ deficiency. nih.gov | Jasmonic Acid (JA) |

| Allene Oxide Synthase (AOS) | Jasmonic Acid Biosynthesis | Upregulated by K+ deficiency. nih.gov | Jasmonic Acid (JA) |

| Plant Defensin 1.2 (PDF1.2) | Defense Response (Antimicrobial Peptide) | Expression is responsive to K+ levels via JA signaling. nih.gov | Jasmonic Acid (JA) |

| Pathogenesis-Related 1 (PR1) | Marker for SA-dependent Immunity | Expression is primed by some chemical treatments, but not directly induced by them. nih.gov Auxin pathway mutants can affect systemic induction. nih.gov | Salicylic Acid (SA) |

| NONEXPRESSOR OF PR1 (NPR1) | Master Regulator of SA Signaling | Activity is crucial for maintaining K+ homeostasis under stress. nih.govnih.gov | Salicylic Acid (SA) |

Environmental Dynamics, Ecotoxicological Studies, and Risk Assessment

Environmental Fate and Transport Processes

The environmental fate of a chemical compound is governed by a variety of physical, chemical, and biological processes that determine its persistence, mobility, and potential for exposure to non-target organisms. For Potassium 1-naphthaleneacetate, these processes are primarily understood through studies on its acid form, 1-naphthaleneacetic acid (NAA).

The persistence of NAA in the environment is influenced by its degradation in soil and water.

Soil Degradation: NAA is considered to be slightly persistent in soil. regulations.gov Aerobic soil metabolism studies have shown a 90th percentile half-life of 39 days for NAA across three different soil types. regulations.gov The primary degradation products identified during aerobic soil metabolism are 1-naphthoic acid and carbon dioxide (CO2). regulations.gov

Aquatic Degradation: In aquatic environments, NAA is expected to degrade. epa.gov While specific quantitative experimental data on its biodegradation in water is limited, it is known to be susceptible to biodegradation. epa.govepa.gov The observed degradation products in water include 1-naphthoic acid and phthalic acid. epa.govepa.gov

Table 1: Degradation of 1-Naphthaleneacetic Acid (NAA) in Environmental Compartments

| Compartment | Process | Half-Life | Degradation Products |

| Soil | Aerobic Metabolism | 39 days (90th percentile) regulations.gov | 1-Naphthoic acid, CO2 regulations.gov |

| Water | Biodegradation | Data not available | 1-Naphthoic acid, Phthalic acid epa.govepa.gov |

| Foliar | Dissipation | 34.2 hours epa.gov | Not specified |

Photolysis and Biodegradation Potential

Photolysis, or degradation by light, and biodegradation are significant routes for the dissipation of NAA in the environment.

Photolysis: NAA is susceptible to rapid photolysis in water, on soil, and in the air. epa.gov In aqueous solutions exposed to sunlight, NAA degraded rapidly, with complete degradation occurring within four days. regulations.gov The identified photolysis products in aqueous solution include 1-naphthoic and phthalic acids. regulations.govnih.gov

Biodegradation: While quantitative experimental data on biodegradation rates are not extensively available, NAA and structurally similar compounds are known to be susceptible to biodegradation. epa.govepa.gov Structure-activity relationship (SAR) analyses suggest that half-lives in soil and water are expected to be relatively short due to biodegradation. epa.gov

The mobility of a chemical in soil determines its potential to move into groundwater or other environmental compartments.

Soil Mobility: The chemical and physical properties of NAA suggest it has moderate to low mobility in soil. epa.govepa.gov This is supported by its average organic carbon partitioning coefficient (KFOC) of 61 L/kg, which classifies it as a mobile chemical. regulations.gov

Leaching Potential: Due to its mobility, NAA has the potential to leach into groundwater. regulations.gov However, its relatively rapid degradation helps to limit extensive leaching. regulations.gov The concentration of NAA in shallow groundwater, as predicted by the SCIGROW2 model, is expected to be very low (<0.001 µg/L). epa.gov European Commission reports cite Kd values for NAA ranging from 0.40 to 2.72 cm³/g and KOC values from 68.5 to 138 cm³/gOC, further indicating its potential for mobility. regulations.gov

Table 2: Soil Mobility Parameters for 1-Naphthaleneacetic Acid (NAA)

| Parameter | Value | Source |

| Average Organic Carbon Partitioning Coefficient (KFOC) | 61 L/kg | regulations.gov |

| Adsorption Coefficient (Kd) | 0.40 - 2.72 cm³/g | regulations.gov |

| Organic Carbon-Normalized Adsorption Coefficient (KOC) | 68.5 - 138 cm³/gOC | regulations.gov |

Bioconcentration and Bioavailability in Ecosystems

Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding environment.

Bioconcentration Potential: NAA has a low potential for bioconcentration. regulations.gov This is indicated by its low log octanol-water partition coefficient (Kow) of 2.24. regulations.gov Compounds with a log Kow of three and above are generally considered to have a potential for bioconcentration that would trigger further assessment. regulations.gov The measured Kow of approximately 174 (log Kow = 2.24) for NAA confirms its low bioconcentration potential. epa.govepa.gov

Ecological Impact on Non-Target Organisms

The application of Potassium 1-naphthaleneacetate can lead to exposure of non-target organisms, particularly terrestrial plants, due to its intended use as a plant growth regulator.

As a synthetic auxin, NAA and its salts, including Potassium 1-naphthaleneacetate, can affect the growth of non-target plants.

Growth Inhibition: The use of NAA and its related compounds is expected to cause reductions in growth and percent emergence of non-target terrestrial plants. regulations.gov Risk assessments have shown that for most registered uses, the level of concern for both monocotyledonous (monocots) and dicotyledonous (dicots) plants is exceeded, with dicots generally showing higher sensitivity. regulations.gov

Toxicity Studies: Seedling emergence and vegetative vigor studies are used to quantify the risk to plants. epa.govepa.gov For example, in a seedling emergence study with carrots, the No-Observed-Effect Concentration (NOEC) was 0.01 lb ai/acre, the EC25 (concentration causing a 25% effect) was 0.06 lb ai/acre, and the EC50 (concentration causing a 50% effect) was 0.13 lb ai/acre. epa.gov

Table 3: Terrestrial Plant Toxicity Data for 1-Naphthaleneacetic Acid (NAA)

| Test | Species | Endpoint | Value (lb ai/acre) |

| Seedling Emergence | Carrot | NOEC | 0.01 epa.gov |

| Seedling Emergence | Carrot | EC25 | 0.06 epa.gov |

| Seedling Emergence | Carrot | EC50 | 0.13 epa.gov |

Aquatic Organism Responses (Algae, Fish, Invertebrates)

The ecotoxicological effects of Potassium 1-naphthaleneacetate and its parent compound, 1-naphthaleneacetic acid (NAA), on aquatic organisms have been evaluated through various studies. In general, NAA is considered to be slightly toxic to practically non-toxic to freshwater fish and invertebrates on an acute basis.

Algae:

Research on the impact of NAA on algae has shown varied responses. For the green alga Selenastrum capricornutum, a study using a formulation of the ammonium (B1175870) salt of NAA reported a 96-hour EC50 of 14.9 mg/L. epa.gov Another study focusing on the potassium salt of NAA and the aquatic macrophyte Lemna gibba determined a 14-day No Observed Effect Concentration (NOEC) of 0.46 mg a.i./L and a Lowest Observed Effect Concentration (LOEC) of 1.76 mg a.i./L. epa.gov

Further research has explored the potential of NAA to stimulate biomass and chlorophyll (B73375) productivity in different microalgae species. nih.gov In one study, the application of NAA dissolved in ethanol (B145695) was found to be effective in enhancing the biomass productivity of Chlorella sorokiniana. nih.gov When this treatment was applied to a variety of freshwater and marine microalgae, including green algae, cyanobacteria, a coccolithophore, and diatoms, three species, Pleurochrysis carterae, C. sorokiniana, and Haematococcus pluvialis, showed a significant increase in biomass productivity over a 10-day period. nih.gov

Fish:

Acute toxicity data for NAA indicate that it is slightly toxic to freshwater fish species. regulations.gov For instance, a 96-hour toxicity test on rainbow trout (Oncorhynchus mykiss) using the technical grade active ingredient (TGAI) of NAA established a median lethal concentration (LC50). regulations.gov However, there is a lack of chronic toxicity data for freshwater fish. regulations.gov Furthermore, no acute or chronic data were available for estuarine/marine fish. regulations.gov

Invertebrates:

On an acute exposure basis, NAA is considered practically non-toxic to freshwater invertebrates. regulations.gov A 48-hour study with Daphnia magna exposed to technical NAA resulted in an LC50 of 180 mg/L. epa.gov For the NAA ester, the 48-hour LC50 for Daphnia was found to be 5.68 mg/L, indicating moderate toxicity. epa.gov A 96-hour study on Tubifex tubifex reported an LC50 of 78.6 mg/L for NAA. epa.gov There is a notable absence of chronic toxicity studies for both freshwater and estuarine/marine invertebrates. regulations.gov

Table 1: Aquatic Toxicity of 1-Naphthaleneacetic Acid (NAA) and its Salts

| Species | Chemical Form | Exposure Duration | Endpoint | Concentration (mg/L) | Toxicity Classification | Reference |

| Selenastrum capricornutum (Green Algae) | NAA ammonium salt formulation | 96 hours | EC50 | 14.9 | - | epa.gov |

| Lemna gibba (Aquatic Macrophyte) | NAA, potassium salt formulation | 14 days | NOEC | 0.46 | - | epa.gov |

| Lemna gibba (Aquatic Macrophyte) | NAA, potassium salt formulation | 14 days | LOEC | 1.76 | - | epa.gov |

| Oncorhynchus mykiss (Rainbow Trout) | NAA (TGAI) | 96 hours | LC50 | 28 | Slightly Toxic | regulations.gov |

| Daphnia magna (Invertebrate) | NAA technical | 48 hours | LC50 | 180 | Practically Non-toxic | epa.gov |

| Daphnia (Invertebrate) | NAA ester | 48 hours | LC50 | 5.68 | Moderately Toxic | epa.gov |

| Tubifex tubifex (Invertebrate) | NAA | 96 hours | LC50 | 78.6 | - | epa.gov |

Effects on Beneficial Invertebrates (e.g., Pollinators, Soil Microfauna)

The potential impacts of Potassium 1-naphthaleneacetate on beneficial invertebrates, including crucial ecosystem service providers like pollinators and soil microfauna, are an important aspect of its environmental risk profile.

Pollinators:

While specific data on the direct effects of Potassium 1-naphthaleneacetate on pollinators are limited, the broader context of pesticide use highlights potential risks. mdpi.comxerces.org Pollinators can be exposed to pesticides through various pathways, including direct contact with spray, ingestion of contaminated pollen and nectar, and contact with contaminated nesting sites or materials. xerces.org Such exposure can lead to a range of adverse effects, from lethal toxicity to subtle behavioral changes affecting reproduction, navigation, and memory. mdpi.comxerces.org

The risk to pollinators is often highest when pesticides are applied to or near flowering plants. xerces.org It is important to consider that even biopesticides, which are often perceived as safer alternatives to synthetic pesticides, can have lethal and sublethal effects on native pollinator species. mdpi.com Therefore, generalizations about the non-toxicity of any pesticide across different pollinator taxa should be made with caution. mdpi.com

Soil Microfauna:

Soil invertebrates are fundamental to maintaining healthy and productive soils by participating in essential soil processes. researchgate.netcsic.es The activities of these organisms, which include a vast array of species from arthropods to annelids, are critical for functions such as nutrient cycling and the regulation of microbial activity. researchgate.netcsic.es A reduction in the diversity of soil invertebrates can lead to a decline in these beneficial functions, potentially resulting in the long-term deterioration of soil fertility. researchgate.netcsic.es

The introduction of chemical substances into agricultural systems can have unintended consequences for these beneficial organisms. For instance, changes in soil nutrient levels and pH can alter the morphology of flowers and fruits, which in turn can affect the behavior and fitness of pollinators and seed dispersers. nih.gov Furthermore, ground-nesting pollinators can be directly exposed to pesticides that accumulate in the soil. nih.gov While specific studies on the effects of Potassium 1-naphthaleneacetate on soil microfauna are not detailed in the provided search results, the general principles of soil ecology suggest that the introduction of any bioactive compound warrants careful consideration of its potential impacts on this vital component of the agroecosystem.

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the analysis of Potassium 1-naphthaleneacetate, providing the necessary separation from complex sample matrices. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) are the most powerful and widely employed techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the determination of 1-naphthaleneacetic acid (NAA), the active component of Potassium 1-naphthaleneacetate. The method's adaptability is enhanced by the use of various detection modes, primarily Ultraviolet (UV) and Fluorescence (FLD) detection.

UV detection is a common and straightforward approach. A developed HPLC method for determining alpha-naphthylacetic acid utilizes a Hypersil C18 column with a mobile phase of methanol, water, and phosphoric acid, and UV detection at 272 nm. researchgate.netnih.gov Another method for commercial formulations employs a C8 column with an acetonitrile (B52724) and water mobile phase, and UV detection at 255 nm. se.org.pk While effective, the sensitivity of UV detection can be a limitation for trace analysis. unito.it

Fluorescence detection offers significantly higher sensitivity and selectivity. An HPLC method with fluorescence detection has been described for the quantitative measurement of 1-naphthaleneacetic acid in grapes, with a sensitivity of 0.05 ppm. nih.gov A method combining dispersive liquid-liquid microextraction with HPLC-FLD achieved a minimal limit of detection of 0.02 ng/mL for four types of auxins. nih.govresearchgate.netacs.org For this, the fluorescence detector was set with an excitation wavelength of 230 nm and an emission wavelength of 360 nm. acs.org

Table 1: HPLC Methods for the Analysis of 1-Naphthaleneacetic Acid

| Column Type | Mobile Phase | Detection Mode | Wavelength (nm) | Linear Range | Reference |

|---|---|---|---|---|---|

| Hypersil C18 (4.6 x 250 mm, 5 µm) | Methanol:Water:Phosphoric Acid (60:40:0.35, v/v) | UV | 272 | 16 - 1,000 mg/L | researchgate.netnih.gov |

| C8 (4.6 x 250mm, 5µm) | Acetonitrile:Water (30:70, v/v) | UV | 255 | Not Specified | se.org.pk |

| Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) | Acetonitrile:Water (50:50, v/v) | Fluorescence | Ex: 230, Em: 360 | Not Specified (LOD: 0.02 ng/mL) | acs.org |

For the analysis of Potassium 1-naphthaleneacetate in complex biological and environmental matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and specificity. researchgate.net This technique can overcome the limitations of traditional chromatographic methods in the qualitative and quantitative analysis of plant hormones at very low concentrations. creative-proteomics.com

LC-MS/MS methods have been developed for the simultaneous determination of multiple plant growth regulators, including NAA, in diverse samples such as fruits, vegetables, and soil. researchgate.netingenieria-analitica.com For instance, a method for analyzing 1-naphthylacetic acid in garlic and soil using HPLC-MS/MS reported a limit of quantification (LOQ) of 0.005 mg/kg. researchgate.netnih.gov Another study on various fruits established LOQs ranging from 0.10 µg/kg to 15.0 µg/kg for 21 different plant growth regulators. ingenieria-analitica.com The high selectivity of LC-MS/MS is achieved through multiple reaction monitoring (MRM), which minimizes matrix interference. nih.gov

Table 2: LC-MS/MS Parameters for 1-Naphthaleneacetic Acid Analysis

| Matrix | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| Garlic and Soil | Not Specified | Not Specified | Not Specified | 0.005 mg/kg | researchgate.netnih.gov |

| Various Fruits | ESI (-) | 185 | 141 | 0.10 - 15.0 µg/kg | ingenieria-analitica.commhlw.go.jp |

| Agricultural Products | ESI (-) | 185 | 141 | 0.01 mg/kg | mhlw.go.jp |

Spectrophotometric and Spectroscopic Methods

While chromatographic techniques are dominant, spectrophotometric and spectroscopic methods offer simpler and more rapid alternatives for the quantification of Potassium 1-naphthaleneacetate, although often with lower specificity.

UV-Vis spectrophotometry can be used for the determination of NAA. nih.gov The absorption spectrum of auxins like indole-3-acetic acid (IAA) is typically measured in the range of 200-320 nm. researchgate.net For IAA, specific wavelengths of 222 nm and 280 nm have been used for spectrophotometric assays. tubitak.gov.tr While these methods are straightforward, their specificity can be low, making them more suitable for characterizing and identifying molecules in less complex samples. creative-proteomics.com

A more sensitive spectroscopic technique is micelle-stabilized room-temperature phosphorescence. A method for the determination of NAA in spiked canned pineapple samples using this technique reported a linear dynamic range of 70-500 ng/mL and a detection limit of 21 ng/mL. dss.go.th

Sample Preparation and Extraction Protocols in Biological Samples

The effectiveness of any analytical methodology is highly dependent on the efficiency of the sample preparation and extraction protocol. For biological samples, the goal is to isolate the analyte of interest from a complex matrix while minimizing degradation and interference.

Traditional extraction methods for auxins from plant tissues often involve homogenization in organic solvents like acetone (B3395972) or methanol, often mixed with water. uchicago.edu Following extraction, a purification step is typically required. Solid-phase extraction (SPE) is a widely used technique for cleaning up plant hormone extracts. unito.itnih.gov Anion-exchange and cation-exchange columns are commonly used to extract acidic and basic analytes, respectively. unito.it

More advanced extraction techniques have been developed to improve efficiency and reduce solvent consumption. Dispersive liquid-liquid microextraction (DLLME) is a powerful preconcentration method that has been successfully applied to the extraction of auxins from plant samples prior to HPLC analysis. nih.govresearchgate.net This technique involves injecting a mixture of an extraction solvent (e.g., chloroform) and a disperser solvent (e.g., acetone) into the aqueous sample, forming a cloudy solution from which the analyte can be efficiently extracted and concentrated. nih.govresearchgate.netacs.org Another technique, matrix solid-phase dispersion (MSPD), involves dispersing the sample with a solid support (like silica) before elution of the target analytes. researchgate.net For the analysis of NAA in agricultural products, a detailed protocol involving extraction with acetone under acidic conditions, followed by hydrolysis of conjugates and liquid-liquid partitioning, has been established. mhlw.go.jp

Comparative Phytohormone Studies and Inter Hormonal Crosstalk

Comparative Efficacy and Mode of Action with Endogenous Auxins (e.g., Indole-3-acetic acid, Phenylacetic acid)

K-NAA mimics the physiological effects of natural auxins such as Indole-3-acetic acid (IAA), the principal auxin in most plants, and Phenylacetic acid (PAA), another endogenous auxin. researchgate.net Like its natural counterparts, K-NAA influences a wide array of developmental processes, including cell elongation and division, vascular tissue differentiation, root initiation, and fruit development. nih.govresearchgate.net However, as a synthetic analog, it exhibits several key differences in efficacy, stability, transport, and mode of action.

Efficacy and Stability: Synthetic auxins like NAA are generally more resistant to enzymatic degradation within plant tissues compared to IAA. nih.gov This increased stability allows for a more prolonged physiological response. Consequently, NAA is often found to be more potent or effective than IAA in various applications, such as the regeneration of cuttings. For instance, studies on damask rose and Cedrela odorata have shown NAA to be superior to IAA in promoting root formation. mdpi.comnih.gov Furthermore, K-NAA is more photostable and water-soluble than IAA, which can enhance its effectiveness and ease of use in experimental and agricultural settings. mdpi.comfrontiersin.org

Mode of Action and Transport: The fundamental mode of action for auxins involves perception by specific receptors (like the TIR1/AFB F-box proteins), which leads to the degradation of Aux/IAA transcriptional repressor proteins. This de-represses Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes that drive cellular and developmental processes.